2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-amino-3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-9-3-4-10(24-2)8(5-9)7-19-21-12(22)6-11(14(15,16)17)20-13(21)18/h3-7H,1-2H3,(H2,18,20)/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVBZWDBXPRMP-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=O)C=C(N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
The compound 2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, also known as CAS 866145-76-8, is a pyrimidine derivative characterized by its unique structure that includes a trifluoromethyl group and a dimethoxyphenyl moiety. Its molecular formula is with a molecular weight of 342.28 g/mol .
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activities. For instance, research has shown that modifications in the pyrimidine core can lead to enhanced cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer progression.
- Cell Viability Assays : In vitro studies utilizing the MTT assay have demonstrated that certain pyrimidine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structural features were reported to achieve IC50 values ranging from 27.6 μM to 43 μM against triple-negative breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects typically involves the inhibition of key enzymes or pathways linked to cell division and survival. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the reactivity of the compound towards biological targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Electron-Withdrawing Groups : The trifluoromethyl group is known to increase lipophilicity and may enhance binding affinity to target proteins.
- Dimethoxyphenyl Substituent : This moiety potentially contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Comparative Biological Activity
A comparison of similar pyrimidine derivatives reveals varying degrees of biological activity based on structural modifications. Below is a summary table illustrating some related compounds and their IC50 values against cancer cell lines:
| Compound Name | Structure | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Structure A | 27.6 | MDA-MB-231 |
| Compound B | Structure B | 43 | Non-small cell lung cancer |
| This compound | - | TBD | TBD |
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties. It was found that compounds with similar structural motifs exhibited significant cytotoxicity in various cancer models, indicating a potential for further development in therapeutic applications .
- Mechanistic Insights : Another investigation into the cytotoxic effects of pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and similarities between the target compound and analogous pyrimidinones:
Key Observations
Substituent Effects on Bioactivity: The target compound’s 2,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance interactions with biological targets (e.g., enzymes or DNA) compared to halogenated analogs like ABPP (5-bromo-6-phenyl) . However, antitumor potency in pyrimidinones is often maximized with electron-withdrawing substituents (e.g., difluorophenyl in ABDFPP), suggesting the target compound’s methoxy groups may prioritize solubility over direct cytotoxic effects . The trifluoromethyl group at position 6 is a common feature in pyrimidinones, contributing to metabolic stability and membrane permeability .
Physicochemical Properties: The target compound’s molecular weight (342.28) is intermediate among analogs, balancing lipophilicity (critical for membrane penetration) and solubility.
Applications in Corrosion Inhibition: Pyrimidinones like MA-978C inhibit copper corrosion in acidic environments via adsorption on metal surfaces, facilitated by electron-rich substituents . The target compound’s methoxy groups could enhance adsorption efficiency compared to non-polar analogs, though experimental validation is needed.
Synthetic Considerations: The (E)-configuration of the methylideneamino group is critical for geometric isomerism, influencing binding to biological targets. Similar compounds (e.g., Catalog 167546) are synthesized via condensation reactions between pyrimidinone precursors and substituted aldehydes under controlled conditions .
Research Findings and Data
Antitumor Activity
- ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) reduced bladder tumor (MBT-2) growth by 50% at 100 mg/kg in mice, comparable to β-interferon .
- ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)pyrimidinone) achieved 40% long-term cure rates in the same model, outperforming polyriboinosinic-polyribocytidylic acid .
- The target compound’s 2,5-dimethoxyphenyl group may modulate tumor selectivity, though its efficacy relative to fluorinated analogs remains untested.
Corrosion Inhibition
- Pyrimidinones with methyl or diazenyl substituents (e.g., MA-978C) showed 85–90% inhibition efficiency in 1M HNO₃ via electrochemical impedance spectroscopy . The target compound’s methoxy groups could enhance adsorption via hydrogen bonding, but its trifluoromethyl group might reduce solubility in polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
